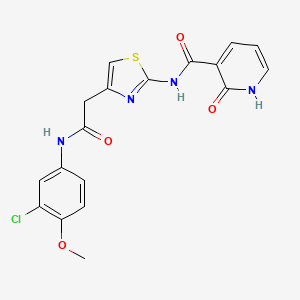![molecular formula C7H16Cl2F2N2 B2490590 [1-(2,2-Difluoroethyl)pyrrolidin-3-yl]methanamine dihydrochloride CAS No. 2094234-36-1](/img/structure/B2490590.png)
[1-(2,2-Difluoroethyl)pyrrolidin-3-yl]methanamine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of complex molecules similar to “[1-(2,2-Difluoroethyl)pyrrolidin-3-yl]methanamine dihydrochloride” often involves multi-step chemical processes. A related compound, synthesized through a [1,3]-dipolar cycloaddition reaction, highlights the intricate steps required to achieve structural complexity and functionality (Bucci et al., 2018). Additionally, methodologies utilizing cycloaddition reactions have been developed to construct similar bicyclic scaffolds, demonstrating the versatility of these synthesis strategies (Yarmolchuk et al., 2011).
Molecular Structure Analysis
Molecular structure analysis is crucial for understanding the behavior and reactivity of a compound. X-ray diffraction studies have been employed to explore the conformational properties of related compounds, providing insight into their 3D arrangements and potential for creating libraries of 3D-shaped molecules (Yarmolchuk et al., 2011).
Chemical Reactions and Properties
The chemical reactions and properties of “[1-(2,2-Difluoroethyl)pyrrolidin-3-yl]methanamine dihydrochloride” can be inferred from studies on similar molecules. For instance, the potential of certain scaffolds to participate in diverse chemical reactions, such as [3+2] cycloaddition, highlights the reactivity and versatility of these compounds in synthetic chemistry (Yarmolchuk et al., 2011).
Physical Properties Analysis
The physical properties of a compound, including melting point, solubility, and crystalline structure, are essential for its practical applications. While specific data on “[1-(2,2-Difluoroethyl)pyrrolidin-3-yl]methanamine dihydrochloride” is not provided, studies on structurally related compounds offer valuable insights. For example, the crystallographic analysis of N-(2-Pyridylmethyleneamino)dehydroabietylamine revealed details about its crystalline structure and intermolecular interactions, which are critical for understanding the physical properties of similar compounds (Wu et al., 2009).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group transformations, are key to determining a compound's applications and behavior in various environments. Research on compounds with related structures provides insights into their chemical behavior, such as the autocatalytic oxidation reactions observed in certain pyrrole derivatives, suggesting a rich chemistry that could be relevant to the compound (Mitsumoto & Nitta, 2004).
Wissenschaftliche Forschungsanwendungen
Catalytic Applications
The derivative of methanamine, 1-(3-(Pyridin-2-yl)phenyl)methanamine, has been studied for its application in catalysis. This compound undergoes C–H bond activation to afford unsymmetrical NCN′ pincer palladacycles, which have shown good activity and selectivity in catalytic applications where the palladacycle remains in the Pd(II) state (Roffe et al., 2016).
Anticonvulsant Activity
A series of novel Schiff bases of 3-aminomethyl pyridine, a related compound, have been synthesized and screened for anticonvulsant activity. These compounds exhibited significant seizures protection after intraperitoneal administration, suggesting potential medicinal applications (Pandey & Srivastava, 2011).
Stabilizing Conformations
A scaffold similar to [1-(2,2-Difluoroethyl)pyrrolidin-3-yl]methanamine, the tetrahydro-4 H-(pyrrolo[3,4- d]isoxazol-3-yl)methanamine, was designed to stabilize parallel turn conformations. Its synthesis exploited a [1,3]-dipolar cycloaddition reaction and demonstrated the ability to stabilize such conformations in short peptide sequences (Bucci et al., 2018).
Photocytotoxicity in Cancer Cells
Iron(III) complexes including phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine showed unprecedented photocytotoxicity in red light to various cell lines, indicating their potential application in cancer therapy. These complexes can generate reactive oxygen species leading to apoptosis (Basu et al., 2014).
Drug Discovery Scaffold
Hexahydro-2H-thieno[2,3-c]pyrrole derivatives, synthesized using N-benzyl-1-methoxy-N-((trimethylsilyl)methyl)methanamine, are proposed as scaffolds for drug discovery. Their potential to generate libraries of 3D-shaped molecules for new drugs is significant (Yarmolchuk et al., 2011).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
Eigenschaften
IUPAC Name |
[1-(2,2-difluoroethyl)pyrrolidin-3-yl]methanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14F2N2.2ClH/c8-7(9)5-11-2-1-6(3-10)4-11;;/h6-7H,1-5,10H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGQJQOVEOZKSNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CN)CC(F)F.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Cl2F2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(2,2-Difluoroethyl)pyrrolidin-3-yl]methanamine dihydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-(3,5-dimethylphenyl)-5-(4-ethylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2490513.png)
![(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(quinoxalin-2-yl)methanone](/img/structure/B2490515.png)


![2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2490521.png)
![2-(2-(Diethylamino)ethyl)-1-(4-methoxyphenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2490522.png)



![2-[(3-Aminophenyl)methyl]-1lambda6,2-thiazolidine-1,1-dione](/img/structure/B2490529.png)
